2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound characterized by the presence of an imidazole ring, a thioether linkage, and a piperidine group. This compound’s unique structure allows for various applications in scientific research and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesizing 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone involves several steps:
Formation of Imidazole Ring: : Starting with p-chlorobenzylamine and p-tolualdehyde, these reagents undergo a cyclization reaction to form the imidazole ring.
Thioether Formation: : The imidazole intermediate reacts with thiol derivatives under specific conditions, often using a base like sodium hydroxide.
Addition of Piperidine: : The final step involves introducing the piperidine moiety, typically through nucleophilic substitution using piperidine and appropriate reaction conditions.
Industrial Production Methods: Industrial synthesis would likely utilize continuous flow techniques for improved efficiency and yield. Optimized conditions involving catalysts and solvents ensure the reaction’s scalability while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions: 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone undergoes several types of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form sulfoxides and sulfones.
Reduction: : Can be reduced under hydrogenation conditions to remove specific functional groups.
Substitution: : The chlorine and piperidine groups can undergo nucleophilic substitution under appropriate conditions.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, palladium on carbon with hydrogen gas.
Substitution Reactions: : Use of alkyl halides or other nucleophiles.
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Varied depending on the groups reduced, often leading to simpler analogs.
Substitution Products: : Compounds with different substituents at the piperidine or imidazole positions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for potential therapeutic properties, possibly in the treatment of certain diseases involving oxidative stress or inflammation.
Industry: May serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The compound’s mechanism of action largely depends on its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can engage in hydrogen bonding, while the thioether and piperidine moieties provide hydrophobic interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds:
2-(2-(1H-imidazol-2-yl)thio)acetamide: : Similar in having an imidazole-thio linkage.
1-(4-chlorophenyl)-2-((4-phenyl)imidazol-2-yl)ethanone: : Shares the chlorophenyl-imidazole structure.
Uniqueness: What sets 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone apart is the combination of the piperidine group with the imidazole-thioether backbone, offering unique binding properties and biological activity profiles.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3OS/c1-17-5-7-18(8-6-17)21-15-25-23(27(21)20-11-9-19(24)10-12-20)29-16-22(28)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNHABLYDGYVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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